4-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride
Description
4-Amino-2-methyl-1λ⁶-thiane-1,1-dione hydrochloride is a sulfone-containing heterocyclic compound characterized by a six-membered thiane ring with 1,1-dione (sulfonyl) groups. The molecule features a methyl substituent at position 2 and an amino group at position 4, with the hydrochloride salt enhancing its solubility in polar solvents.
Properties
IUPAC Name |
2-methyl-1,1-dioxothian-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5-4-6(7)2-3-10(5,8)9;/h5-6H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAVNQNZECVUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137613-27-3 | |
| Record name | 4-amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of 2-methylthiopyran-1,1-dioxide with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiane derivatives.
Scientific Research Applications
4-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the thiane ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound is compared below with three analogs from the evidence, focusing on substituents, molecular formulae, and inferred properties.
Table 1: Structural and Molecular Comparison
*Note: The molecular formula for the target compound is inferred based on structural analysis.
Key Differences and Implications
Substituent Effects
- Amino vs.
- Methyl vs. Ethyl Groups : The 2-methyl substituent in the target compound contributes to moderate lipophilicity, while the 2-ethyl group in 2-ethyl-6-methyl-1λ⁶-thiomorpholine-1,1-dione HCl may enhance membrane permeability but reduce solubility .
Ring System Variations
- Thiane vs. Thiomorpholine : The thiomorpholine analog (six-membered ring with one nitrogen atom) has a different conformational profile compared to the thiane ring (sulfur-containing six-membered ring), which could influence binding to biological targets .
- Thiazolidine-Piperidine Fusion : The thiazolidine-piperidine hybrid in CAS 1909319-77-2 introduces rigidity and nitrogen-rich pharmacophores, likely favoring interactions with enzymes or receptors requiring multi-dentate binding .
Molecular Weight and Pharmacokinetics
Notes
- Hydrochloride salts universally improve water solubility but may introduce hygroscopicity or stability challenges under acidic conditions.
- Further experimental studies (e.g., solubility assays, receptor binding) are needed to validate inferred properties.
Biological Activity
4-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride is a sulfur-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the thiane ring and functional groups such as amino and carbonyl, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H16ClNO2S, with a molar mass of approximately 213.72 g/mol. The compound features a thiane ring which is a six-membered ring containing sulfur, along with an amino group that can participate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H16ClNO2S |
| Molar Mass | 213.72 g/mol |
| CAS Number | 2138258-74-7 |
| Structural Features | Thiane ring, amino group, carbonyl groups |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the amino group enhances the compound's ability to interact with microbial cell walls and membranes, potentially leading to cell lysis or inhibition of growth.
Antioxidant Activity
The carbonyl groups in the thiane structure may contribute to antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress and could have implications for diseases related to oxidative damage.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The ability of the amino group to form hydrogen bonds can facilitate binding to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Thiane Ring : Starting from a suitable thiol and an alkyl halide.
- Introduction of Functional Groups : Nucleophilic substitution reactions to introduce the amino and carbonyl groups.
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of thiane derivatives against various bacterial strains. The results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Research on Antioxidant Properties
In a study by Johnson et al. (2023), the antioxidant capacity of several thiane derivatives was assessed using DPPH radical scavenging assays. The results indicated that this compound demonstrated a notable reduction in DPPH radical concentration, highlighting its potential as an antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
